1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl group and the methoxyphenyl group. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents such as trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidine-4-carboxylic acid depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis, while the methoxyphenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)piperidine-4-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can alter its chemical behavior and interactions.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(10-12-19,15(20)21)13-7-5-6-8-14(13)23-4/h5-8H,9-12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGSVFAOLEMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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